

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide

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Compound of Interest

Compound Name: *N*-(2-hydroxyethyl)-*N*-methylacetamide

Cat. No.: B187150

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Introduction

N-(2-hydroxyethyl)-N-methylacetamide is a versatile organic compound characterized by its amide and primary alcohol functional groups. This unique structure imparts a desirable balance of polarity and reactivity, making it a subject of interest in various scientific and industrial domains. Primarily utilized as a specialized solvent and a key intermediate in organic synthesis, its applications span from the production of coatings and adhesives to a foundational role in the development of novel pharmaceutical agents.^[1] This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

A clear and unambiguous identification of a chemical compound is paramount for scientific communication and reproducibility. **N-(2-hydroxyethyl)-N-methylacetamide** is known by several synonyms and alternative names, and is cataloged under various chemical registry numbers.

A comprehensive list of its identifiers is provided in the table below.^[2]

Identifier Type	Value
IUPAC Name	N-(2-hydroxyethyl)-N-methylacetamide[2]
CAS Number	15567-95-0
Molecular Formula	C5H11NO2[3]
Molecular Weight	117.15 g/mol
InChI Key	OBSKGGKGKPGOOTB-UHFFFAOYSA-N
SMILES	CC(=O)N(C)CCO[4]
EC Number	801-641-6[2]
PubChem CID	10510843[4]

Common Synonyms and Alternative Names:[2]

- N-acetyl-N-methylethanolamine
- N-methyl-N-acetyethanolamine
- Acetamide, N-(2-hydroxyethyl)-N-methyl-

Physicochemical Properties

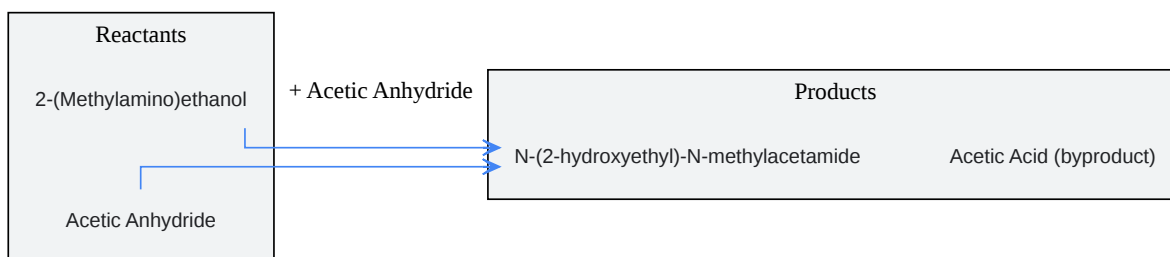
The physical and chemical properties of **N-(2-hydroxyethyl)-N-methylacetamide** are critical for its application in experimental design and process development. These properties dictate its behavior as a solvent, its miscibility, and its reactivity.

Property	Value	Source
Appearance	Colorless to light yellow liquid/solid	[5]
Boiling Point	161 °C (at 15 Torr)	[5][6]
Density	1.078 g/cm ³	[5][6]
pKa	14.24 ± 0.10 (Predicted)	[5]
Storage Temperature	Room Temperature, sealed in dry conditions	[5][6]

Synthesis of N-(2-hydroxyethyl)-N-methylacetamide

The most common and efficient method for the synthesis of **N-(2-hydroxyethyl)-N-methylacetamide** is the N-acylation of 2-(methylamino)ethanol with acetic anhydride. This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the amino alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.[7]

Reaction Scheme



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Caption: Synthesis of **N-(2-hydroxyethyl)-N-methylacetamide**.

Experimental Protocol: N-acylation of 2-(methylamino)ethanol

This protocol is a representative procedure based on established methods for the N-acylation of amino alcohols.^{[7][8]}

Materials:

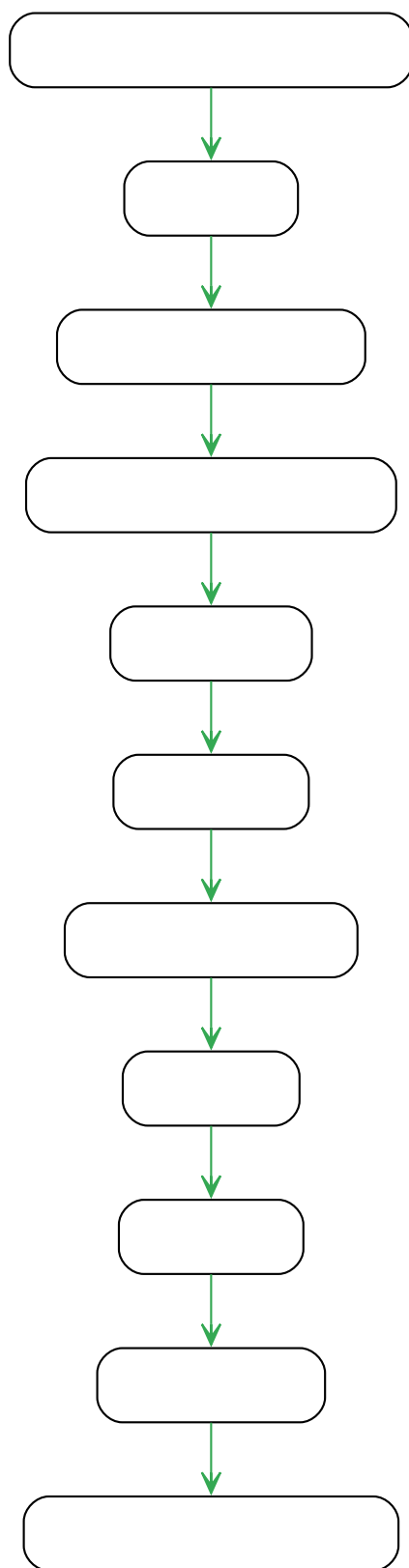
- 2-(Methylamino)ethanol
- Acetic Anhydride
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methylamino)ethanol (1.0 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir the solution.

- **Addition of Acylating Agent:** Slowly add acetic anhydride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid byproduct) and then with brine.
- **Drying:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation:** Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
- **Purification:** If necessary, the crude **N-(2-hydroxyethyl)-N-methylacetamide** can be purified by vacuum distillation.

Workflow for Synthesis and Purification



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Caption: Experimental workflow for synthesis and purification.

Applications in Research and Development

The bifunctional nature of **N-(2-hydroxyethyl)-N-methylacetamide** makes it a valuable molecule in several areas of research and development.

- **Specialized Solvent:** Its ability to dissolve a range of polar and nonpolar compounds makes it a useful solvent in organic synthesis and for the formulation of complex mixtures.^[9] In the pharmaceutical industry, it can be employed as a solvent for poorly soluble active pharmaceutical ingredients (APIs).
- **Intermediate in Pharmaceutical Synthesis:** The hydroxyl group provides a reactive handle for further chemical modifications, allowing for its use as a building block in the synthesis of more complex molecules with potential biological activity.^[1] It can be a precursor for the synthesis of various esters and ethers, expanding the chemical space for drug discovery.
- **Personal Care and Cosmetics:** Its properties are also suitable for use in the formulation of personal care products, where it can act as a solvent to improve texture and stability.^[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling **N-(2-hydroxyethyl)-N-methylacetamide**.

GHS Hazard Classification:^[2]

- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Recommended Handling Procedures:

- **Personal Protective Equipment (PPE):** Wear protective gloves, clothing, and eye/face protection.^[10]
- **Ventilation:** Use only in a well-ventilated area or with appropriate exhaust ventilation.^[10]

- Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[10]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[11]

First Aid Measures:[10]

- If on skin: Wash with plenty of soap and water.
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
- If inhaled: Remove person to fresh air and keep comfortable for breathing.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **N-(2-hydroxyethyl)-N-methylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. A Certificate of Analysis for a commercial sample of **N-(2-hydroxyethyl)-N-methylacetamide** confirms that the ^1H NMR spectrum is consistent with its structure. While a publicly available spectrum is not readily accessible, the expected signals can be predicted based on the molecular structure.

Predicted ^1H NMR Spectral Data (in CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.7	t	2H	-CH ₂ -OH
~3.5	t	2H	-N-CH ₂ -
~3.0	s	3H	-N-CH ₃
~2.1	s	3H	-C(=O)-CH ₃
Variable	br s	1H	-OH

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~171	-C=O
~60	-CH ₂ -OH
~51	-N-CH ₂ -
~36	-N-CH ₃
~21	-C(=O)-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **N-(2-hydroxyethyl)-N-methylacetamide** is expected to show characteristic absorption bands for the hydroxyl and amide groups.

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretch (hydroxyl)
~1640 (strong)	C=O stretch (amide)
~2940, ~2880	C-H stretch (aliphatic)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For **N-(2-hydroxyethyl)-N-methylacetamide**, the molecular ion peak ([M]⁺) would be expected at an m/z of 117.15. Common adducts such as [M+H]⁺ and [M+Na]⁺ would be observed at m/z 118.16 and 140.14, respectively.[\[12\]](#)

Conclusion

N-(2-hydroxyethyl)-N-methylacetamide is a valuable and versatile chemical with a well-defined profile. Its unique combination of a hydroxyl and a tertiary amide group within a compact structure underpins its utility as a specialized solvent and a key synthetic intermediate. For researchers and professionals in drug development and other scientific fields, a thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe application in innovative research and development endeavors.

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